molecular formula C14H14ClN3O2S B2879346 5-chloro-N-(2-ethoxyphenyl)-2-(methylthio)pyrimidine-4-carboxamide CAS No. 898646-93-0

5-chloro-N-(2-ethoxyphenyl)-2-(methylthio)pyrimidine-4-carboxamide

Cat. No. B2879346
CAS RN: 898646-93-0
M. Wt: 323.8
InChI Key: VLUCCTHXAGTLHD-UHFFFAOYSA-N
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Description

5-chloro-N-(2-ethoxyphenyl)-2-(methylthio)pyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied for its potential use in scientific research applications.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research efforts have led to the synthesis of novel heterocyclic compounds derived from pyrimidine-based structures, which show promise in medical and pharmaceutical applications. For instance, compounds with modifications on the pyrimidine ring have been investigated for their cyclooxygenase inhibition and potential analgesic and anti-inflammatory activities. These compounds are synthesized through reactions involving pyrimidine derivatives, indicating the versatility of pyrimidine-based structures in creating new pharmacologically active molecules (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiviral Properties

Pyrimidine derivatives have also been explored for their antiviral properties. For example, certain pyrimidine compounds have shown inhibitory activity against retroviruses, including human immunodeficiency virus (HIV), by targeting specific viral enzymes or replication processes. This demonstrates the potential of pyrimidine-based compounds in the development of new antiviral drugs, which is crucial for addressing emerging viral infections and drug resistance (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Antimicrobial and Antifungal Activities

The modification of pyrimidine structures has led to the creation of compounds with promising antimicrobial and antifungal activities. These compounds have been evaluated against various bacterial and fungal strains, showing potential as new antimicrobial agents. This area of research is particularly important for combating antibiotic-resistant bacteria and developing new treatments for infectious diseases (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Cancer Research

Pyrimidine derivatives are being investigated for their cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. This research is aimed at discovering new anticancer compounds that can selectively target and kill cancer cells while minimizing harm to healthy tissues. The development of pyrimidine-based anticancer agents could contribute significantly to cancer therapy and the search for more effective treatments (Hassan, Hafez, & Osman, 2014).

Molecular Structure Studies

Studies on the molecular structures of pyrimidine derivatives, including their hydrogen bonding patterns and crystal structures, provide valuable insights into their chemical properties and potential interactions with biological targets. Understanding the structural aspects of these compounds can aid in the design of more effective drugs by optimizing their molecular configurations for better efficacy and reduced side effects (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

properties

IUPAC Name

5-chloro-N-(2-ethoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c1-3-20-11-7-5-4-6-10(11)17-13(19)12-9(15)8-16-14(18-12)21-2/h4-8H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUCCTHXAGTLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-ethoxyphenyl)-2-(methylthio)pyrimidine-4-carboxamide

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